molecular formula C13H15NO2 B7461279 2-(6-ethyl-1-benzofuran-3-yl)-N-methylacetamide

2-(6-ethyl-1-benzofuran-3-yl)-N-methylacetamide

Cat. No. B7461279
M. Wt: 217.26 g/mol
InChI Key: JHACORHSWWZXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-ethyl-1-benzofuran-3-yl)-N-methylacetamide, also known as 2-EBF, is a chemical compound that has been used in scientific research due to its potential therapeutic properties. This compound belongs to the benzofuran family and has been studied for its effects on the central nervous system.

Mechanism of Action

The mechanism of action of 2-(6-ethyl-1-benzofuran-3-yl)-N-methylacetamide is not fully understood, but it is believed to act as a partial agonist at the CB1 receptor. This receptor is found in the central nervous system and is involved in a variety of physiological processes, including pain regulation, mood, and appetite.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce pain in animal models, and may also have anxiolytic and antidepressant effects. Additionally, this compound has been shown to increase food intake in rats, suggesting that it may have potential as an appetite stimulant.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(6-ethyl-1-benzofuran-3-yl)-N-methylacetamide in lab experiments is that it has a high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that the compound is relatively new and there is still much to be learned about its properties and potential therapeutic applications.

Future Directions

There are several potential future directions for research on 2-(6-ethyl-1-benzofuran-3-yl)-N-methylacetamide. One area of interest is its potential as a treatment for pain, anxiety, and depression. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on the central nervous system. Finally, there is potential for the development of new drugs based on the structure of this compound that may have even greater therapeutic potential.

Synthesis Methods

The synthesis of 2-(6-ethyl-1-benzofuran-3-yl)-N-methylacetamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 6-ethyl-3-hydroxybenzofuran, which is then converted to 6-ethylbenzofuran-3-carboxylic acid. This intermediate is then reacted with thionyl chloride to form 6-ethylbenzofuran-3-carbonyl chloride, which is then reacted with N-methylacetamide to produce this compound.

Scientific Research Applications

2-(6-ethyl-1-benzofuran-3-yl)-N-methylacetamide has been studied for its potential therapeutic properties, particularly its effects on the central nervous system. Research has shown that this compound has a high affinity for the cannabinoid CB1 receptor and may act as a partial agonist. This suggests that this compound may have potential as a treatment for conditions such as pain, anxiety, and depression.

properties

IUPAC Name

2-(6-ethyl-1-benzofuran-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-9-4-5-11-10(7-13(15)14-2)8-16-12(11)6-9/h4-6,8H,3,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHACORHSWWZXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CO2)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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